molecular formula C18H12O3 B3496096 3-methyl-6-phenyl-7H-furo[3,2-g]chromen-7-one

3-methyl-6-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B3496096
M. Wt: 276.3 g/mol
InChI Key: GEUIPSFPTBBDMM-UHFFFAOYSA-N
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Description

3-Methyl-6-phenyl-7H-furo[3,2-g]chromen-7-one is a furochromenone derivative characterized by a fused furan and chromene core. Its structure includes a methyl group at position 3 and a phenyl substituent at position 6, which differentiate it from related compounds. These substituents influence its electronic properties, solubility, and biological interactions .

Properties

IUPAC Name

3-methyl-6-phenylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O3/c1-11-10-20-17-9-16-13(7-14(11)17)8-15(18(19)21-16)12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUIPSFPTBBDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C=C3C=C(C(=O)OC3=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-phenyl-7H-furo[3,2-g]chromen-7-one typically involves the cyclization of hydroxycoumarins with phenacyl bromide, followed by further reactions to introduce the furan ring. One common method includes the Williamson reaction of hydroxycoumarins with phenacyl bromide, followed by cyclization in polyphosphoric acid . This method ensures the formation of the furocoumarin structure with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification steps are crucial to ensure the compound’s quality for various applications.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-phenyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the furan or coumarin rings, leading to different structural analogs.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted furocoumarins, which can exhibit different biological and chemical properties. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce functional groups like nitro, sulfonyl, or halogen atoms.

Scientific Research Applications

3-methyl-6-phenyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme inhibition and protein binding.

    Industry: It is used in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-methyl-6-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with various molecular targets. In biological systems, it can activate signaling pathways such as the cAMP/PKA and MAPKs pathways, leading to effects like upregulation of melanin synthesis . The compound’s ability to intercalate with DNA and proteins also contributes to its biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of furochromenones are highly dependent on substituent patterns. Below is a comparative analysis of 3-methyl-6-phenyl-7H-furo[3,2-g]chromen-7-one with structurally related compounds:

Table 1: Structural and Functional Comparison of Furochromenones and Analogues

Compound Name Key Substituents/Features Unique Properties/Biological Activities References
This compound Methyl (C3), phenyl (C6) Enhanced lipophilicity; potential for receptor binding due to phenyl group
4-Methoxycoumarin Methoxy (C4) Strong fluorescence; used in biochemical assays
5-Methylfurocoumarin Methyl (C5) Phototoxic; UV-activated DNA intercalation
7-Hydroxyflavone Hydroxyl (C7), flavonoid backbone Antioxidant activity; radical scavenging
5,6-Dimethylfurochromene Methyl (C5, C6) Simpler structure; lower bioactivity
Benzofurochromene Benzene ring fused to chromene (no furan) Higher stability; altered electronic properties
3-(4-Chlorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one Chlorophenyl (C3), methyl (C5, C6) Increased electrophilicity; potential anticancer activity
Psoralen Linear furocoumarin structure Photochemotherapeutic agent (e.g., psoriasis treatment)
4-Hydroxy-7H-furo[3,2-g]chromen-7-one Hydroxyl (C4) Antioxidant properties; polar solubility

Key Insights from Comparative Analysis:

Substituent Effects on Bioactivity :

  • The phenyl group at position 6 in the target compound likely enhances lipophilicity, improving membrane permeability compared to polar substituents like hydroxyl or methoxy groups (e.g., 4-methoxycoumarin or 7-hydroxyflavone) .
  • Methyl groups (e.g., at C3) contribute to metabolic stability, reducing susceptibility to oxidative degradation compared to compounds with allyl or hydroxy groups .

Structural Stability :

  • The fused furan-chromene system in the target compound offers intermediate stability compared to benzofurochromenes (benzene-fused analogs), which exhibit greater thermal and chemical resistance due to aromatic conjugation .

The phenyl group may facilitate π-π stacking interactions with aromatic residues in enzyme active sites, a property absent in alkyl-substituted analogs (e.g., 6-propylfurochromene) .

Solubility and Reactivity :

  • The phenyl substituent decreases water solubility compared to hydroxy- or methoxy-substituted derivatives (e.g., 7-hydroxyflavone) but improves compatibility with organic solvents, aiding in synthetic modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-6-phenyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 2
Reactant of Route 2
3-methyl-6-phenyl-7H-furo[3,2-g]chromen-7-one

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